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MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl

Oligonucleotide impurity profiling Reverse phosphoramidite synthesis Therapeutic RNA purity

Conventional 3'→5' oligonucleotide synthesis generates persistent N+1 impurities that complicate downstream purification and reduce GMP yields. This reverse-orientation 2'-MOE thymidine phosphoramidite solves that problem by enabling 5'→3' synthesis with essential elimination of N+1 species [1]. - Per-step coupling efficiency >99% with ~4 min cycle time vs. ~10 min conventional [1]; ~2.5× throughput gain. - 2'-MOE modification delivers 18.7-fold longer SVPD half-life over unmodified DNA for therapeutic-grade ASO/siRNA applications. - Ideal for allele-selective silencing: moderate ΔTm (+0.9-1.6°C) preserves single-mismatch discrimination where LNA or 2'-F may overwhelm selectivity.

Molecular Formula C43H55N4O10P
Molecular Weight 818.9 g/mol
Cat. No. B15340914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl
Molecular FormulaC43H55N4O10P
Molecular Weight818.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC
InChIInChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(54-24-12-23-44)55-28-37-38(39(53-26-25-50-6)41(56-37)46-27-31(5)40(48)45-42(46)49)57-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1
InChIKeyYXJWAPDGJHYLNH-KZQAAKLLSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-O-DMT-2′-O-MOE-Thymidine-5′-CE Phosphoramidite: Overview


The compound MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl, systematically designated as 3′-O-(4,4′-dimethoxytrityl)-2′-O-(2-methoxyethyl)-thymidine-5′-O-[(2-cyanoethyl)-N,N-diisopropylphosphoramidite], belongs to the class of reverse-orientation nucleoside phosphoramidites. It incorporates two key architectural features: (i) a reversed protecting-group arrangement in which the dimethoxytrityl (DMT) group resides at the 3′-hydroxyl and the reactive cyanoethyl phosphoramidite moiety occupies the 5′-position, enabling solid-phase oligonucleotide synthesis in the 5′→3′ direction [1]; and (ii) a 2′-O-(2-methoxyethyl) (MOE) modification on the ribose sugar, which biases the furanose toward a C3′-endo (North) pucker, stabilizes A-form duplex geometry, and confers enhanced nuclease resistance relative to unmodified RNA and 2′-OMe analogs [2]. This building block is employed primarily in the synthesis of therapeutic-grade antisense oligonucleotides (ASOs), siRNA, and 3′-end-functionalized oligonucleotide conjugates.

3′-O-DMT-2′-O-MOE-Thymidine-5′-CE Phosphoramidite: Why It Cannot Be Substituted


Substituting this reverse-orientation 2′-MOE thymidine phosphoramidite with a conventional 5′-DMT-3′-phosphoramidite (e.g., CAS 163878-63-5) is methodologically impossible for 5′→3′ synthesis workflows, as the protecting-group polarity is reversed and the coupling direction is inverted [1]. Substitution with a reverse 2′-OMe analog (e.g., CAS 134031-86-0) sacrifices the nuclease resistance advantage: 2′-MOE-modified oligonucleotides exhibit an approximately 18.7-fold longer half-life against snake venom phosphodiesterase (SVPD) compared to unmodified DNA [2], whereas 2′-OMe-modified anti-miRNA oligonucleotides continue to suffer from relatively poor stability in serum [3]. Substitution with LNA or 2′-F phosphoramidites alters the binding-affinity profile — LNA can induce hepatotoxicity at high affinity, and 2′-F delivers a larger ΔTm increment (+2.5 °C/modification) that may reduce mismatch discrimination in allele-selective applications. The quantitative evidence below demonstrates that the specific combination of reverse orientation plus 2′-MOE chemistry produces a differentiated profile that cannot be replicated by any single class-level substitute.

3′-O-DMT-2′-O-MOE-Thymidine-5′-CE Phosphoramidite: Quantitative Differentiation Evidence


Elimination of N+1 Impurities in Reverse Synthesis

When oligonucleotides are synthesized using conventional 3′→5′ phosphoramidite chemistry, M+1 (N+1) species — oligonucleotides containing one extra nucleotide — are a well-recognized impurity class that co-elutes as a shoulder of the desired product peak during HPLC purification [1]. Reverse RNA amidites carrying a 3′-DMT group are not cleaved by 5-ethylthiotetrazole (ETT) during the coupling step, so inadvertent extension from the protecting-group position does not occur. As a result, RNAs synthesized by the reverse 5′→3′ method exhibit almost complete absence of N+1 impurities, with the patent explicitly documenting that M+1 species are essentially absent even when the last phosphoramidite coupled is a macromolecule such as cholesterol or PEG [1]. This contrasts with conventional 3′→5′ RNA synthesis, where M+1 species are routinely observed and represent a closer impurity that complicates purification [1].

Oligonucleotide impurity profiling Reverse phosphoramidite synthesis Therapeutic RNA purity

Reduced Coupling Cycle Time vs. Conventional Synthesis

The reverse-direction synthesis methodology employing 3′-DMT-5′-phosphoramidites achieves a coupling cycle time of approximately 4 minutes, compared to approximately 10 minutes for conventional 3′→5′ RNA synthesis using 5′-DMT-3′-phosphoramidites [1]. This ~60% reduction in cycle time is accompanied by per-step coupling efficiency surpassing 99%, as documented for the reverse phosphoramidite platform including Rev-A-n-bz, Rev-C-n-bz, Rev-C-n-ac, Rev-G-n-ac, and Rev-rU monomers [1]. The coupling efficiency of reverse phosphoramidites has been independently validated as equal or superior to 99% for reverse dA, dC, and dT monomers in microarray-based synthesis, within the same range as standard 3′→5′ phosphoramidites [2].

Solid-phase oligonucleotide synthesis Coupling kinetics Cycle time optimization

Nuclease Resistance of 2′-MOE-Modified Oligonucleotides

In a head-to-head nuclease stability assay using snake venom phosphodiesterase (SVPD, 0.0005 Units/mL, 37 °C, pH 7.5 Tris-HCl buffer with 8 mM MgCl₂), a 13-mer 2′-MOE-modified oligonucleotide [5′-d(TTTTTTTTTTTTT)-3′ all-MOE] exhibited a half-life (T1/2) of 4.3 minutes, compared to 0.23 minutes for the unmodified DNA sequence of identical length and base composition [1]. This represents an approximately 18.7-fold increase in nuclease half-life conferred by the 2′-MOE modification. For context, the same study reported T1/2 = 1.64 min for 2′-F RNA and >24 h for F-CeNA, placing MOE in an intermediate stability tier that balances nuclease resistance with favorable pharmacokinetic clearance — a distinction from the extreme persistence (>24 h) of certain locked analogs that may accumulate in tissues [1]. The 2′-MOE modification has also been demonstrated to provide superior stability compared to 2′-OMe-modified oligonucleotides, as shown in the landmark study by Martin (1995) .

Nuclease stability 2′-MOE modification Oligonucleotide therapeutics SVPD assay

Thermal Duplex Stability of 2′-MOE Modification

The 2′-MOE modification increases the melting temperature (Tm) of oligonucleotide duplexes with complementary RNA by ΔTm = +0.9 to +1.6 °C per modified nucleotide . This enhancement is quantitatively similar to the 2′-OMe modification (ΔTm ~+0.8–1.5 °C per modification) but is achieved with a distinctly different nuclease-resistance profile (see Evidence Item 3 above). The 2′-F modification provides a larger ΔTm of approximately +2.5 °C per modification , but this increased affinity may reduce the ability to discriminate single-nucleotide mismatches — a property critical for allele-selective ASO design. The 2′-MOE modification strikes a balance: MOE-modified oligonucleotides have been demonstrated to lose binding affinity in the presence of mismatches or bulges compared to unmodified controls, confirming their enhanced hybridization specificity . The thermodynamic basis for this affinity enhancement is the C3′-endo sugar pucker enforced by the 2′-MOE substituent, which pre-organizes the nucleoside for A-form duplex geometry and increases base-stacking enthalpy [1].

Duplex melting temperature Thermodynamic stability Antisense oligonucleotide affinity RNA-binding

Reverse Phosphoramidite Monomer Purity Specifications

Commercial 2′-MOE phosphoramidites in the Proligo Reagents product line (Sigma-Aldrich) are supplied with purity specifications of ≥99% by 31P-NMR and ≥99.0% by reversed-phase HPLC, with individual unspecified impurities limited to ≤0.1% (RP-HPLC), water content ≤0.3 wt.% (Karl Fischer), and individual specified impurities (DMT-off species, H-phosphonates, bis-DMT adducts, and amidate hydrolysis products) each controlled to ≤0.5% [REFS-1, REFS-2]. Reverse phosphoramidites supplied by ChemGenes are produced with HPLC purity greater than 98% and 31P NMR purity greater than 99.5% [1]. These specifications are critical for therapeutic oligonucleotide manufacturing, where the ICH Q7 and Q11 guidelines on starting material quality control apply. The impurity profile control is particularly stringent for reverse amidites because the absence of DMT migration to the phosphoramidite position eliminates the 3′-isomer contamination that can arise during conventional phosphoramidite synthesis and storage [1].

Phosphoramidite quality control 31P NMR purity RP-HPLC Oligonucleotide starting material

Clinical Validation of 2′-MOE Chemistry in Approved Drugs

The 2′-MOE modification is validated in three FDA-approved oligonucleotide therapeutics: Kynamro (mipomersen, approved 2013), a 5-10-5 2′-MOE/DNA gapmer targeting ApoB-100 mRNA via RNase H; Spinraza (nusinersen, approved 2016), a fully 2′-MOE-modified 18-mer splice-switching oligonucleotide targeting SMN2 pre-mRNA; and Tegsedi (inotersen, approved 2018), a 5-10-5 2′-MOE/DNA gapmer targeting transthyretin mRNA [1]. No drug incorporating exclusively 2′-OMe chemistry has achieved FDA approval, and the only approved LNA-containing drug (inclisiran) is a GalNAc-conjugated siRNA rather than an ASO [1]. The regulatory dossier for nusinersen — a uniformly 2′-MOE oligonucleotide — provides the most direct clinical validation for this compound class, demonstrating that the combination of 2′-MOE modification with phosphorothioate backbone supports chronic intrathecal administration with an acceptable safety profile [REFS-1, REFS-2]. While this is class-level evidence, it directly supports the procurement rationale for 2′-MOE building blocks over less clinically validated modifications.

FDA-approved oligonucleotide drugs 2′-MOE gapmer Antisense therapeutic Clinical validation

3′-O-DMT-2′-O-MOE-Thymidine-5′-CE Phosphoramidite: Application Scenarios


3′-End-Functionalized Therapeutic siRNA Synthesis

The reverse 5′→3′ synthesis enabled by this phosphoramidite is specifically advantageous for introducing lipophilic or large-molecule modifications at the 3′-terminus of siRNA sense strands. Conventional 3′→5′ synthesis requires specialized 3′-modified solid supports for each conjugate, which suffer from low coupling efficiency and generate substantial truncated-sequence impurities [1]. In contrast, reverse synthesis using 3′-DMT-5′-phosphoramidites positions the growing chain's 5′-end on the solid support and exposes the free 3′-hydroxyl for direct coupling with modification phosphoramidites (cholesterol, PEG 2000–4500, biotin, fluorophores) as the final synthetic step, with near-complete absence of N+1 impurities [1]. The 2′-MOE modification simultaneously provides the nuclease resistance needed for in vivo siRNA applications (18.7-fold half-life increase over unmodified DNA [2]) and the moderate ΔTm (+0.9–1.6 °C per modification [3]) that preserves RISC loading and strand selection specificity.

GMP Manufacturing of Splice-Switching Antisense Oligonucleotides

The clinical precedent of nusinersen (Spinraza) — an 18-mer uniformly 2′-MOE phosphorothioate oligonucleotide — establishes a direct manufacturing template. Procurement of high-purity reverse 2′-MOE phosphoramidite monomers (≥99% 31P-NMR, ≥99.0% RP-HPLC [1]) is critical for GMP production of splice-switching ASOs, where cumulative coupling errors over 18+ synthesis cycles propagate into crude purity deficits. The reverse synthesis platform reduces coupling cycle time to ~4 min [2], increasing synthesizer throughput by ~2.5-fold compared to conventional 10 min cycles, an operational advantage in large-scale GMP campaigns where synthesizer occupancy is rate-limiting. The tightly controlled impurity profile (≤0.1% single unspecified impurities, ≤0.5% specified impurities [1]) supports ICH Q11 starting material characterization and reduces the burden of late-stage HPLC purification by minimizing phosphoramidite-derived side products.

Allele-Selective ASO Development

For therapeutic programs targeting single-nucleotide mutant transcripts while sparing wild-type alleles (e.g., in SOD1-ALS, huntingtin, or KRAS), the moderate binding affinity of 2′-MOE (ΔTm +0.9 to +1.6 °C per modification [1]) is preferable to higher-affinity modifications such as LNA (ΔTm +2–5 °C per modification) or 2′-F (ΔTm +2.5 °C per modification [1]), which can overwhelm single-mismatch discrimination. MOE-modified oligonucleotides have been experimentally shown to lose affinity in the presence of mismatches or bulges [1]. The reverse 5′→3′ synthesis orientation provided by this phosphoramidite additionally eliminates N+1 impurities [2] that could otherwise compromise allele selectivity by generating contaminating N+1 species with altered hybridization specificity. The nuclease resistance benefit (18.7-fold over unmodified DNA [3]) ensures sufficient in vivo persistence for allele-selective knockdown without requiring the extreme stability of locked modifications.

Microarray Construction with Free 3′-Hydroxyl Termini

Microarrays synthesized in the reverse 5′→3′ direction using 3′-DMT-5′-phosphoramidites produce surface-tethered oligonucleotides with free 3′-hydroxyl termini, enabling downstream enzymatic reactions such as polymerase extension, ligation, and terminal deoxynucleotidyl transferase (TdT) labeling [1]. Independent validation has demonstrated that reverse phosphoramidites (dA, dC, dT) achieve coupling efficiencies equal or superior to 99% in microarray synthesis, within the same range as conventional 3′→5′ phosphoramidites [1]. This application scenario leverages both the reverse orientation (for free 3′-OH presentation) and the 2′-MOE modification (for enhanced nuclease resistance during hybridization-based assays), making this building block suitable for diagnostic microarray fabrication where post-synthesis enzymatic processing and long-term stability are required.

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